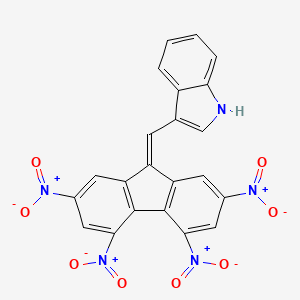
N-(4-Hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)octanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)octanamide is a synthetic organic compound belonging to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core substituted with a hydroxy group and an octanamide side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)octanamide typically involves the acylation of 4-hydroxy-2-oxo-1,2-dihydroquinoline with octanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an inert atmosphere to prevent oxidation . The product is then purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as recrystallization or distillation.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-Hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)octanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the quinoline core can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of a quinoline-2,4-dione derivative.
Reduction: Formation of a 4-hydroxy-1,2-dihydroquinoline derivative.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-(4-Hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)octanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Industry: Utilized in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of N-(4-Hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)octanamide involves its interaction with molecular targets such as enzymes. For instance, it acts as an inhibitor of prolyl hydroxylases, which are enzymes involved in the regulation of hypoxia-inducible factors (HIFs). By inhibiting these enzymes, the compound stabilizes HIFs, leading to increased expression of genes involved in adaptive responses to low oxygen levels .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-Hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)dodecanamide: Similar structure with a longer alkyl chain.
N-(4-Hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)hexanamide: Similar structure with a shorter alkyl chain.
4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives: Compounds with carboxylic acid functionality instead of an amide group
Uniqueness
N-(4-Hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)octanamide is unique due to its specific octanamide side chain, which imparts distinct chemical and biological properties. This structural feature differentiates it from other quinoline derivatives and contributes to its specific interactions with molecular targets.
Eigenschaften
CAS-Nummer |
184536-28-5 |
|---|---|
Molekularformel |
C17H22N2O3 |
Molekulargewicht |
302.37 g/mol |
IUPAC-Name |
N-(4-hydroxy-2-oxo-1H-quinolin-3-yl)octanamide |
InChI |
InChI=1S/C17H22N2O3/c1-2-3-4-5-6-11-14(20)19-15-16(21)12-9-7-8-10-13(12)18-17(15)22/h7-10H,2-6,11H2,1H3,(H,19,20)(H2,18,21,22) |
InChI-Schlüssel |
CXOYCADJJLMPBR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC(=O)NC1=C(C2=CC=CC=C2NC1=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(5E)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-[3-methoxy-4-(pentyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11978686.png)

![2-(Naphthalen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1'-cyclopentane]](/img/structure/B11978693.png)

![4-{[(E)-9-anthrylmethylidene]amino}-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11978716.png)
![1-(4-ethoxybenzenesulfonyl)-3-(4-methoxyphenyl)-1H,2H,3H-imidazo[4,5-b]quinoxaline](/img/structure/B11978717.png)
![1-(1-phenylethyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B11978720.png)
![5-(4-tert-butylphenyl)-4-{[(E)-(4-ethylphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11978734.png)

![2-{(3Z)-2-oxo-3-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}-N-phenylacetamide](/img/structure/B11978743.png)

![di-tert-butyl 4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11978764.png)

